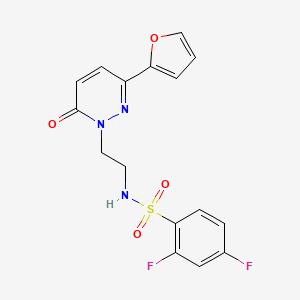
2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13F2N3O4S and its molecular weight is 381.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,4-Difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a difluorophenyl group, a furan moiety, and a pyridazinone core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C16H13F2N3O4S
- Molecular Weight : 381.35 g/mol
- CAS Number : 946212-37-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various disease pathways. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. Additionally, the furan and pyridazine components may contribute to the compound's ability to modulate biological pathways relevant to cancer and inflammation.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values indicating significant potency.
- A study reported that related compounds with similar structures displayed IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines, suggesting a potential for further development as anticancer agents .
-
Antimicrobial Properties :
- The sulfonamide moiety of the compound is associated with antibacterial activity. Similar compounds have been effective against a range of pathogens, including Gram-positive and Gram-negative bacteria.
- Preliminary tests indicate that derivatives of this compound may also exhibit antifungal properties, warranting further investigation into their spectrum of activity.
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
Applications De Recherche Scientifique
Anticancer Research
Preliminary studies suggest that 2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits promising anticancer properties. Compounds with similar structural motifs have shown efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Mechanism of Action:
The proposed mechanism involves the interaction of the compound with specific molecular targets such as enzymes or receptors that regulate cell growth and apoptosis. The presence of fluorine may enhance lipophilicity, improving binding affinity to these targets.
Case Study:
A study conducted on related compounds indicated that they could significantly inhibit the viability of HeLa cells at concentrations as low as 10 µM. The observed mechanism involved mitochondrial dysfunction and activation of caspase pathways leading to programmed cell death.
The unique structural features of this compound suggest its potential in treating various diseases beyond cancer, including:
- Infectious Diseases : Due to its ability to interact with biological targets, there is potential for development against pathogens.
- Inflammatory Disorders : The compound may exhibit anti-inflammatory properties owing to the sulfonamide group.
Propriétés
IUPAC Name |
2,4-difluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O4S/c17-11-3-5-15(12(18)10-11)26(23,24)19-7-8-21-16(22)6-4-13(20-21)14-2-1-9-25-14/h1-6,9-10,19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNAEDFDJZBFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













